molecular formula C17H9Br2ClO2 B6434481 2,4-dibromonaphthalen-1-yl 2-chlorobenzoate CAS No. 2419419-95-5

2,4-dibromonaphthalen-1-yl 2-chlorobenzoate

Cat. No. B6434481
CAS RN: 2419419-95-5
M. Wt: 440.5 g/mol
InChI Key: UAAJKFRVVRAQFQ-UHFFFAOYSA-N
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Description

“2,4-dibromonaphthalen-1-yl 2-chlorobenzoate” is likely a brominated and chlorinated aromatic compound. It seems to contain a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2,4-dibromo-” prefix suggests that there are bromine atoms on the 2nd and 4th positions of the naphthalene ring. The “-1-yl 2-chlorobenzoate” part suggests a benzoate ester group attached to the 1st position of the naphthalene ring, with a chlorine atom on the 2nd position of the benzoate phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the aromatic rings. The bromine and chlorine atoms would add electron-withdrawing inductive effects, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

As an aromatic compound, “2,4-dibromonaphthalen-1-yl 2-chlorobenzoate” might undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of the ester group could also allow for hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As an aromatic compound with halogens, it’s likely to have a relatively high molecular weight. The presence of bromine and chlorine might increase its density compared to non-halogenated aromatic compounds .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to define a ‘mechanism of action’ for this compound .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, handling aromatic compounds requires caution as they can be harmful if inhaled, ingested, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it might have applications in materials science, pharmaceuticals, or other fields .

properties

IUPAC Name

(2,4-dibromonaphthalen-1-yl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Br2ClO2/c18-13-9-14(19)16(11-6-2-1-5-10(11)13)22-17(21)12-7-3-4-8-15(12)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJKFRVVRAQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromonaphthalen-1-yl 2-chlorobenzoate

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